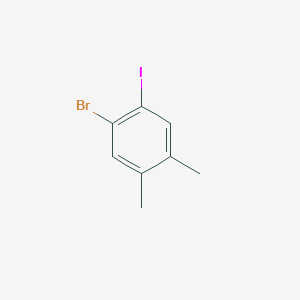![molecular formula C13H13NO B3317627 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine CAS No. 96679-53-7](/img/structure/B3317627.png)
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Overview
Description
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is a heterocyclic compound with a fused ring structure that includes a furan ring and a pyridine ring
Mechanism of Action
Target of Action
The primary target of 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is the Janus kinase (JAK) family of tyrosine kinases . The JAK family has been proven to provide targeted immune modulation .
Mode of Action
This compound interacts with the JAK family of tyrosine kinases, acting as an inhibitor . This interaction results in the modulation of the immune response, which can be beneficial in the treatment of immune-mediated inflammatory diseases .
Biochemical Pathways
Given its role as a jak inhibitor, it likely impacts pathways related to immune response and inflammation .
Pharmacokinetics
Similar compounds in the jak inhibitor class are known to be orally available , suggesting that this compound may also have good oral bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of the JAK family of tyrosine kinases. This inhibition can modulate the immune response, potentially reducing inflammation and alleviating symptoms of immune-mediated inflammatory diseases .
Biochemical Analysis
Biochemical Properties
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine has been found to have anti-inflammatory properties and is used as a Janus kinase inhibitor . It interacts with the Janus kinase family of tyrosine kinases, which are known to provide targeted immune regulation .
Cellular Effects
The compound exerts its effects on various types of cells, particularly those involved in immune-mediated inflammatory diseases such as rheumatoid arthritis . It influences cell function by inhibiting the activity of Janus kinases, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound acts as a potent inhibitor of the four isotypes of Janus kinases . This inhibition leads to changes in gene expression and impacts the function of the enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been found to have better pharmacokinetic properties than tofacitinib at the same dose, and it exhibits better anti-inflammatory efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine typically involves the reaction of phenyl-substituted tetrahydrofuran with an amine compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or another suitable alkali, in an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: This compound has a similar fused ring structure but includes a thiophene ring instead of a furan ring.
4,5,6,7-Tetrahydroisoquinoline: Another similar compound with a fused ring structure, commonly studied for its biological activities.
Uniqueness
4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is unique due to its specific combination of a furan ring and a pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9,13-14H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIPDLZNNHFNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1OC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741967 | |
| Record name | 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60741967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96679-53-7 | |
| Record name | 4-Phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60741967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3317552.png)

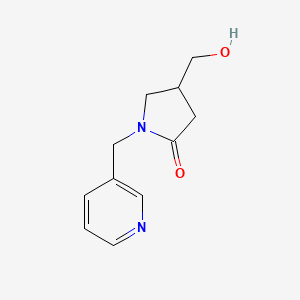
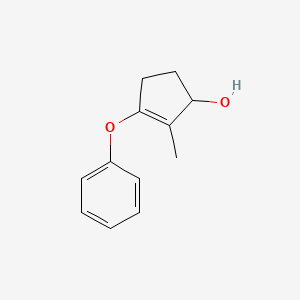
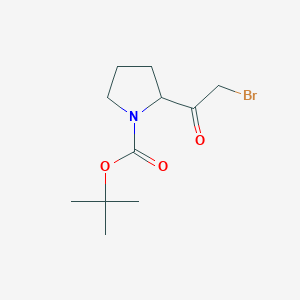

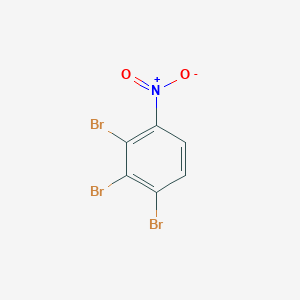
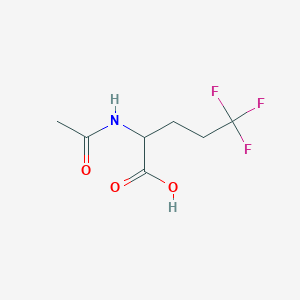
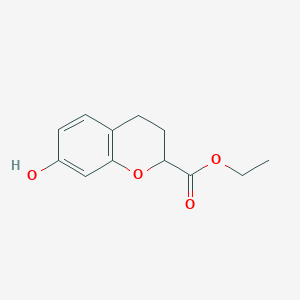
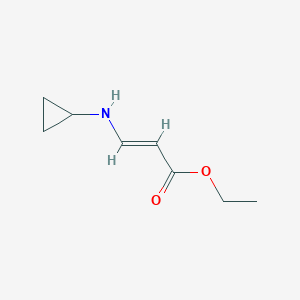
![N-(4-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl)acetamide](/img/structure/B3317610.png)
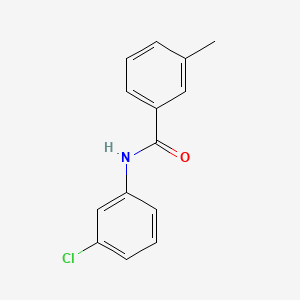
![5-Aminobenzo[b]thiophene Hydrochloride](/img/structure/B3317640.png)
